Cas no 86386-76-7 (1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole)

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole structure
86386-76-7 structure
Product Name:1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
CAS番号:86386-76-7
MF:C11H9F2N3O
メガワット:237.205468893051
CID:991583
PubChem ID:10130921
Update Time:2025-05-24

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

    • 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1h-1,2,4-triazole
    • 1-(2-(2,4-difluorophenyl)oxiran-2-yl)methyl-1H-1,2,4-triazole
    • 1,2-epoxy-2-(2,4-difluorophenyl)-3-
    • 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
    • 2-(2,4-Difluorophenyl)-2,3-epoxy-1-(1H-1,2,4-triazol-1-yl)propane
    • 2-(2,4-Difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)Methyl]oxirane
    • 2-[(1H-1,2,4-triazol-1-yl)methyl]-2-(2,4-difluorophenyl)oxirane
    • Fluconazole Epoxy IMpurity
    • l-[2-(2,4-Difluoro Phenyl)Oxiranyl] Methyl-lH-1,2,4-Triazole
    • 1-((2-(2,4-Difluorophenyl)oxiranyl)methyl)-1H-1,2,4-triazole
    • TQR1066
    • AKOS005266338
    • FT-0728385
    • 2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
    • 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)oxirane
    • 2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)oxirane
    • FLUCONAZOLE IMPURITY G [WHO-IP]
    • 2-(2,4-difluorophenyl)-2-[(1H-1,2,4-triazol-1-yl)methyl]-oxirane
    • 86386-76-7
    • UNII-616851VAC8
    • 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1h-[1,2,4]-triazole
    • 1-{[2-(2,4-difluorophenyl)-2-oxiranyl]methyl}-1H-1,2,4-triazole
    • Fluconazole impurity G
    • 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
    • 1[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole
    • FLUCONAZOLE IMPURITY G [EP IMPURITY]
    • 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1h-1,2,4-triazole
    • 1H-1,2,4-Triazole, 1-((2-(2,4-difluorophenyl)-2-oxiranyl)methyl)-
    • CHEMBL2062536
    • 1-[2-(2,4-difluorophenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
    • AC-5335
    • 2-(2,4-difluorophenyl)-2,3-epoxy-1-(1,2,4-triazol-1-yl)propane
    • AO-366/25096001
    • Q27263302
    • Fluconazole impurity G [EP]
    • 1-2(2,4-Difluorophenyl)-2,3epoxypropyl-1H-1,2,4triazol mesylate
    • 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]1H-1,2,4-triazole
    • 1-[2-(2,4-Difluoro-phenyl)-oxiranylmethyl]-1H-[1,2,4]triazole
    • 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
    • 1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
    • (+/-)-2-(2,4-Difluorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane
    • SCHEMBL75025
    • DTXSID301183907
    • 616851VAC8
    • G76602
    • DB-076607
    • 1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
    • インチ: 1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2
    • InChIKey: UIXQTZYZQHYHRL-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1C1(CN2C=NC=N2)CO1)F

計算された属性

  • せいみつぶんしりょう: 237.07100
  • どういたいしつりょう: 237.07136824g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 294
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 43.2Ų

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: 70-73°C
  • ふってん: 370.5±52.0 °C at 760 mmHg
  • フラッシュポイント: 177.9±30.7 °C
  • PSA: 43.24000
  • LogP: 1.48200
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole セキュリティ情報

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D446045-100mg
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
86386-76-7
100mg
$ 227.00 2023-09-07
TRC
D446045-500mg
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
86386-76-7
500mg
$ 1035.00 2023-09-07
TRC
D446045-1g
1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole
86386-76-7
1g
$ 1777.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR2048-30MG
1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole
86386-76-7
30mg
¥5835.2 2025-01-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-10mg
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
10mg
¥388.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-50mg
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
50mg
¥903.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-100mg
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
100mg
¥1058.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-500mg
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
500mg
¥2739.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-1g
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
1g
¥4609.00 2024-04-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1626250-5g
1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
86386-76-7 98%
5g
¥11077.00 2024-04-28

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole 合成方法

合成方法 1

はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group
Yu, Shichong; et al, RSC Advances, 2013, 3(32), 13486-13490

合成方法 2

はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of the novel triazole compounds
Yu, Shichong; et al, MedChemComm, 2013, 4(4), 704-708

合成方法 3

はんのうじょうけん
1.1 Reagents: Methanesulfonic acid ;  1 h, 0 °C
リファレンス
Design, synthesis, and biological evaluation of novel 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted benzylamino-2-propanols
Chai, Xiaoyun; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1811-1814

合成方法 4

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Water ;  rt
1.2 Solvents: 1,2-Dichloroethane ;  rt
1.3 Catalysts: Cetrimide ;  5 h, rt
1.4 Solvents: Ethyl acetate ;  rt → 10 °C
1.5 Solvents: Ethyl acetate ;  1 h, 10 °C
リファレンス
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

合成方法 5

はんのうじょうけん
1.1 Solvents: Toluene ;  3 h, 80 °C
リファレンス
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives based on the structure of the active site of fungal lanosterol 14α-demethylase (CYP51)
Zhao, Qing-Jie; et al, Chemistry & Biodiversity, 2007, 4(7), 1472-1479

合成方法 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
リファレンス
Design, synthesis and antifungal activity of novel triazole derivatives containing substituted 1,2,3-triazole-piperidine side chains
Jiang, Zhigan; et al, European Journal of Medicinal Chemistry, 2014, 82, 490-497

合成方法 7

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  3 h, 60 °C
リファレンス
From Antidiabetic to Antifungal: Discovery of Highly Potent Triazole-Thiazolidinedione Hybrids as Novel Antifungal Agents
Wu, Shanchao; et al, ChemMedChem, 2014, 9(12), 2639-2646

合成方法 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Sodium hydroxide
1.3 -
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate
1.2 Reagents: Dimethyl sulfoxide
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(4-substituted acyl piperazin-1-yl)-2-propanols
Liang, Shuang; et al, Journal of Medical Colleges of PLA, 2004, 19(3), 142-145

合成方法 10

はんのうじょうけん
1.1 Catalysts: Cetrimide Solvents: Toluene ;  rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt → 60 °C; 3 h, 60 °C; 60 °C → rt
1.3 Solvents: Ethyl acetate ;  rt → 0 °C
1.4 Solvents: Ethyl acetate ;  1 h, 0 °C
リファレンス
Process for preparing 2-(2,4-difluoro-phenyl)-1-(1H-1,2,4-triazole-1-yl)-2,3-epoxy-propane
, Hungary, , ,

合成方法 11

はんのうじょうけん
1.1 Solvents: Toluene
リファレンス
Synthesis and antifungal activity of new hybrids thiazolo[4,5-d]pyrimidines with (1H-1,2,4)triazole
Blokhina, Svetlana V.; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 40,

合成方法 12

はんのうじょうけん
1.1 Reagents: Aluminum chloride
2.1 Reagents: Potassium carbonate
2.2 Reagents: Sodium hydroxide
2.3 -
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-(N-cyclopropyl-N-benzyl-amino)-2-propanols
Wu, Wei-feng; et al, Yaoxue Shijian Zazhi, 2009, 27(4), 266-269

合成方法 13

はんのうじょうけん
1.1 Catalysts: Aluminum chloride ;  5 h, 50 °C
2.1 Reagents: Sodium bicarbonate Solvents: Toluene ;  5 h, reflux
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Toluene ;  3 h, 60 °C
3.2 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of 1-(1H-1, 2 ,4-triazole-1-yl)-2-(2, 4-difluorophenyl)-3-substituted-2-propanol
Zhou, Yu; et al, Dier Junyi Daxue Xuebao, 2011, 32(7), 754-758

合成方法 14

はんのうじょうけん
1.1 1 h, 0 °C
リファレンス
Synthesis and antifungal activity of the novel triazole derivatives containing 1,2,3-triazole fragment
Yu, Shichong; et al, Archives of Pharmacal Research, 2013, 36(10), 1215-1222

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Potassium carbonate
リファレンス
Synthesis and antifungal activity of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-1-piperazinyl]-2-propanols
Liang, Shuang; et al, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(2), 71-75

合成方法 16

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Cetrimide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 Reagents: Methanesulfonic acid Solvents: Ethyl acetate ;  1 h, 0 °C
リファレンス
Rapid synthesis of some new propanol derivatives analogous to fluconazole under microwave irradiation in a solventless system
Heravi, Majid M.; et al, Heterocyclic Communications, 2005, 11(1), 19-22

合成方法 17

はんのうじょうけん
1.1 Catalysts: Aluminum chloride
1.2 Reagents: Sodium bicarbonate
1.3 -
1.4 -
リファレンス
Synthesis and antifungal activity of triazole derivatives
Hu, Xiaoyan; et al, Huaxue Yanjiu Yu Yingyong, 2010, 22(12), 1573-1577

合成方法 18

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Toluene ;  4 h, 60 °C
1.2 1.5 h, 0 °C
リファレンス
Synthesis and antifungal activities of novel triazole derivatives with dithiocarbamates side chain
Zhang, Zhiqiang; et al, Yaoxue Fuwu Yu Yanjiu, 2016, 16(2), 94-97

合成方法 19

はんのうじょうけん
1.1 Solvents: Water ;  rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
1.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
1.4 Solvents: Dichloromethane
1.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
2.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
2.2 Solvents: Ethanol ;  rt → 0 °C
2.3 Solvents: Acetonitrile ;  0 - 5 °C
リファレンス
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

合成方法 20

はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride ,  Potassium carbonate Solvents: Dichloromethane ;  15 - 20 h, 0 °C → rt
2.1 Reagents: Hexadecyltrimethylammonium bromide ,  Sodium hydroxide Solvents: Toluene ;  3 - 5 h, 60 °C
2.2 Solvents: Ethyl acetate
リファレンス
Novel Triazoles with Potent and Broad-Spectrum Antifungal Activity In-Vitro and In-Vivo
Zhu, Panhu; et al, Journal of Medicinal Chemistry, 2023, 66(11), 7497-7515

合成方法 21

はんのうじょうけん
1.1 Solvents: Isopropanol ;  12 h, rt
2.1 Solvents: Water ;  rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  0 - 5 °C
2.3 Reagents: Sodium nitrite Solvents: Water ;  0 - 5 °C
2.4 Solvents: Dichloromethane
2.5 Reagents: Ammonium hydroxide Solvents: Water ;  pH 10
3.1 Reagents: Sodium hydroxide Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  3 h, 60 °C; 60 °C → rt
3.2 Solvents: Ethanol ;  rt → 0 °C
3.3 Solvents: Acetonitrile ;  0 - 5 °C
リファレンス
Process for producing 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole and its salts
, Hungary, , ,

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Raw materials

1-2-(2,4-Difluorophenyl)-2,3-epoxypropyl-1H-1,2,4-triazole Preparation Products

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